

An In-depth Technical Guide to 1-(8-Hydroxyquinolin-5-yl)ethanone

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Compound of Interest

Compound Name: 1-(8-Hydroxyquinolin-5-yl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-(8-Hydroxyquinolin-5-yl)ethanone**, a heterocyclic ketone of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectral data, a proposed synthesis protocol, and essential safety information.

Core Chemical Properties

1-(8-Hydroxyquinolin-5-yl)ethanone, also known as 5-acetyl-8-hydroxyquinoline, is a derivative of 8-hydroxyquinoline, a well-known chelating agent with a broad spectrum of biological activities.^{[1][2][3]} The introduction of an acetyl group at the 5-position can modulate its electronic properties, reactivity, and biological profile.

Physicochemical Data

The key physicochemical properties of **1-(8-Hydroxyquinolin-5-yl)ethanone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₉ NO ₂	[4][5]
Molecular Weight	187.19 g/mol	[4][5]
Appearance	Brown solid	[4]
Melting Point	110-112 °C	[4]
Boiling Point	416.5 °C at 760 mmHg	[4]
Density	1.275 g/cm ³	[4]
CAS Number	2598-31-4	[4][5]

Solubility

While specific quantitative solubility data is not readily available in the cited literature, 8-hydroxyquinoline, the parent compound, is sparingly soluble in water but dissolves in common organic solvents like ethanol, acetone, and chloroform.[6][7] It is anticipated that **1-(8-Hydroxyquinolin-5-yl)ethanone** exhibits similar solubility behavior.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **1-(8-Hydroxyquinolin-5-yl)ethanone**.

- Mass Spectrometry (MS): The exact mass of **1-(8-Hydroxyquinolin-5-yl)ethanone** is 187.06300 u.[4] Mass spectrometry data for the compound, particularly when coupled with Gas Chromatography (GC-MS), can be used for its identification. A mass spectrum for the sulfuric acid salt of **1-(8-hydroxyquinolin-5-yl)ethanone** is available and shows a molecular weight of 472.47 g/mol for the bis-adduct.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for **1-(8-Hydroxyquinolin-5-yl)ethanone** is not detailed in the provided search results, the analysis of related 8-hydroxyquinoline derivatives provides expected chemical shift regions. The aromatic protons of the quinoline ring system typically appear in the range of 7.0-9.0 ppm in ¹H NMR. The methyl protons of the acetyl group would be expected to appear as a singlet in

the upfield region, likely around 2.5-3.0 ppm. In ^{13}C NMR, the carbonyl carbon of the acetyl group would be a key signal in the downfield region (typically >190 ppm).

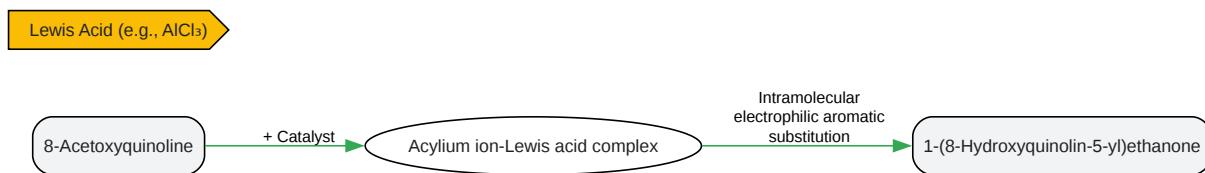
- Infrared (IR) Spectroscopy: The IR spectrum of **1-(8-Hydroxyquinolin-5-yl)ethanone** would be expected to show characteristic absorption bands for the hydroxyl group (a broad band around $3200\text{-}3600\text{ cm}^{-1}$), the carbonyl group of the ketone (a strong band around $1650\text{-}1700\text{ cm}^{-1}$), and C=C and C=N stretching vibrations of the quinoline ring in the $1400\text{-}1600\text{ cm}^{-1}$ region.

Experimental Protocols

Synthesis of **1-(8-Hydroxyquinolin-5-yl)ethanone** via Fries Rearrangement

A common and effective method for the synthesis of hydroxyaryl ketones is the Fries rearrangement of the corresponding phenolic esters.^{[9][10][11][12]} In the case of **1-(8-Hydroxyquinolin-5-yl)ethanone**, this would involve the rearrangement of 8-acetoxyquinoline.

Reaction Scheme:



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Figure 1: Proposed synthesis of **1-(8-Hydroxyquinolin-5-yl)ethanone** via Fries Rearrangement.

Detailed Methodology:

- Esterification of 8-Hydroxyquinoline:

- Dissolve 8-hydroxyquinoline in a suitable solvent such as pyridine or a mixture of dichloromethane and a tertiary amine (e.g., triethylamine).
- Cool the solution in an ice bath.
- Add acetic anhydride or acetyl chloride dropwise with stirring.
- Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain crude 8-acetoxyquinoline.

- Fries Rearrangement:
 - To a flask containing a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl_3), in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add the crude 8-acetoxyquinoline.
 - Heat the reaction mixture. The reaction temperature is a critical parameter, as lower temperatures generally favor the formation of the para-isomer (5-acetyl), while higher temperatures favor the ortho-isomer (7-acetyl).[12]
 - Monitor the reaction progress by TLC.
 - Once the reaction is complete, cool the mixture and carefully hydrolyze the complex by pouring it onto a mixture of ice and concentrated hydrochloric acid.
 - The product can then be isolated by steam distillation or solvent extraction.
- Purification:

- The crude **1-(8-Hydroxyquinolin-5-yl)ethanone** can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel may also be employed for higher purity.

Biological Activity and Signaling Pathways

While specific studies detailing the biological mechanism of action or involvement in signaling pathways for **1-(8-Hydroxyquinolin-5-yl)ethanone** are not prevalent in the searched literature, the broader class of 8-hydroxyquinoline derivatives is known for a wide range of pharmacological activities.^{[1][3]} These include antimicrobial, anticancer, and antifungal effects, which are often attributed to their ability to chelate metal ions that are essential for various biological processes.^{[1][2]} The biological activity of 8-hydroxyquinoline and its derivatives can also be linked to their role as transcription inhibitors.^[2] Further research is required to elucidate the specific biological targets and signaling pathways modulated by **1-(8-Hydroxyquinolin-5-yl)ethanone**.

Safety Information

A specific Material Safety Data Sheet (MSDS) for **1-(8-Hydroxyquinolin-5-yl)ethanone** is not readily available. However, based on the MSDS for the parent compound, 8-hydroxyquinoline, the following precautions should be taken^{[13][14]}:

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from light.
- Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
- First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

1-(8-Hydroxyquinolin-5-yl)ethanone is a valuable building block in organic synthesis with potential applications in the development of new therapeutic agents and functional materials.

This technical guide provides a summary of its known chemical properties and a practical approach to its synthesis. Further investigation into its biological activities and mechanisms of action is warranted to fully explore its potential.

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